6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is a derivative of Erlotinib, an established therapeutic agent primarily used in the treatment of non-small-cell lung cancer. This compound is characterized by modifications to the original Erlotinib structure, specifically involving the substitution of methoxyethyl and chloroethyl groups. The modifications aim to enhance the pharmacological properties and efficacy of the drug.
This compound is listed in various chemical databases and literature, including pharmaceutical catalogs that detail its molecular formula, molecular weight, and structural characteristics. It is often synthesized in laboratory settings for research purposes, particularly in studies focusing on drug development and impurity identification.
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride falls under the category of quinazoline derivatives. It is classified as an anticancer agent due to its mechanism of action targeting specific pathways involved in tumor growth and proliferation.
The synthesis of 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride involves several key steps that modify the parent compound, Erlotinib. The synthetic pathway typically includes:
The synthesis may employ microwave-assisted methods to enhance reaction rates and yields. For example, using microwave irradiation can significantly reduce reaction times while improving product yields due to better energy transfer within the reaction mixture.
The molecular formula for 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is . The structure features a quinazoline core with specific substitutions at the 6-position, including a chloroethyl group and a desmethoxyethyl group.
The molecular weight of this compound is approximately 401.84 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) to confirm the presence and arrangement of functional groups.
The key reactions involved in the synthesis include:
Reaction conditions such as temperature, solvent choice (e.g., dichloromethane or dimethylformamide), and catalyst presence (such as palladium on carbon for hydrogenation steps) are critical for optimizing yields and purity.
The mechanism of action for 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride involves inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. By binding to the ATP-binding site of EGFR, this compound prevents phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival.
Studies have shown that modifications to Erlotinib's structure can enhance its binding affinity for EGFR mutants often associated with resistance to first-generation inhibitors. In vitro assays typically measure IC50 values to assess potency against various cancer cell lines.
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is primarily utilized in research settings for:
Research continues into optimizing this compound's properties to enhance its therapeutic potential against resistant cancer forms while minimizing adverse effects associated with existing treatments.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3